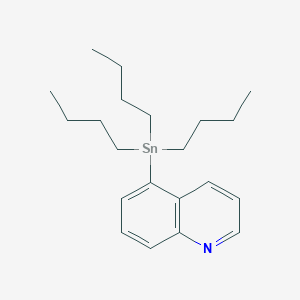

Quinoline, 5-(tributylstannyl)-

Description

Strategic Importance of Quinoline (B57606) Scaffolds in Heterocyclic Chemistry

Prevalence of Nitrogen-Containing Heterocycles in Synthetic Strategies

Nitrogen-containing heterocycles are ubiquitous in the realm of organic chemistry, forming the core structures of a vast array of natural products, pharmaceuticals, and functional materials. rsc.orgfrontiersin.org Their prevalence stems from their inherent stability and their ability to engage in various chemical transformations. nih.gov Statistics reveal that a significant majority of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing rings being the most frequent. rsc.org In fact, approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle, underscoring their architectural importance in drug design and discovery. rsc.orgnih.gov This widespread presence has fueled continuous efforts to develop novel and efficient synthetic methodologies for their preparation. frontiersin.org

Architectural Significance of the Quinoline Core for Functional Molecule Design

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a particularly important motif in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net This structural unit is found in numerous natural products and has been incorporated into a wide range of synthetic compounds with diverse pharmacological activities. nih.govresearchgate.net The functionalization of the quinoline ring at its various positions allows for the fine-tuning of a molecule's properties, making it a versatile building block for the design of new functional molecules. researchgate.netfrontiersin.org The ability to selectively introduce different functional groups onto the quinoline core is a key strategy for expanding chemical space and enhancing the pharmacological profiles of quinoline derivatives. researchgate.net This has led to the development of numerous synthetic methods aimed at the efficient and regioselective functionalization of the quinoline scaffold. mdpi.comorganic-chemistry.orgnih.gov

Overview of Organostannane Reagents as Pivotal Synthons

Historical Development and Mechanistic Understanding of Organotin Compounds in C-C Bond Formation

The field of organotin chemistry dates back to 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.org However, it was the advent of Grignard reagents that significantly accelerated the synthesis of tin-carbon bonds and the exploration of organotin compounds, also known as stannanes. wikipedia.org Organotin compounds have since become indispensable reagents in organic synthesis, particularly for the formation of new carbon-carbon (C-C) bonds. sigmaaldrich.com The Stille reaction, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, has become a cornerstone of modern synthetic chemistry. psu.eduresearchgate.net Mechanistically, the catalytic cycle of the Stille reaction is generally understood to involve the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. psu.edunobelprize.org The low reactivity of organostannanes, while sometimes a drawback requiring harsh reaction conditions, also contributes to their stability and tolerance of various functional groups. psu.eduresearchgate.net

General Principles of Organostannane Reactivity and Versatility in Palladium-Catalyzed Processes

Organostannanes are valued for their versatility in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The reactivity of organotin compounds is influenced by the nature of the organic groups attached to the tin atom. gelest.com The carbon-tin bond, while relatively stable to air and moisture, can be cleaved by various reagents, which is the basis of its utility in cross-coupling reactions. gelest.com In palladium-catalyzed processes like the Stille reaction, the transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step. psu.eduresearchgate.net The versatility of organostannanes is demonstrated by their compatibility with a wide array of functional groups and their use in coupling with various organic electrophiles, including aryl halides, vinyl halides, and acyl chlorides. wikipedia.orgresearchgate.netacs.org This broad applicability has made organostannanes crucial intermediates in the synthesis of complex organic molecules. sigmaaldrich.comrsc.org

Positional Isomerism and Directed Functionalization in Quinolyl Organostannanes

Positional isomerism occurs when a functional group can be located at different positions on a carbon skeleton, leading to distinct chemical and physical properties. creative-chemistry.org.ukdocbrown.infolibretexts.org In the context of quinolyl organostannanes, the tributylstannyl group can be attached to various positions of the quinoline ring system. This allows for the directed functionalization of the quinoline core. For instance, "Quinoline, 5-(tributylstannyl)-" is a specific positional isomer where the tributylstannyl group is attached to the 5-position of the quinoline ring.

The ability to synthesize specific positional isomers of stannylated quinolines is crucial for controlling the outcome of subsequent cross-coupling reactions. The position of the organostannyl group dictates where a new substituent will be introduced onto the quinoline scaffold. This directed functionalization is a powerful strategy for synthesizing specific quinoline derivatives with desired properties for applications in areas such as medicinal chemistry and materials science. researchgate.netnih.govnih.gov The synthesis of these positional isomers often relies on specific synthetic routes that direct the stannylation to a particular carbon atom of the quinoline ring. orientjchem.orgyoutube.comnih.gov

Rationale for 5-Substitution Pattern in Quinoline, 5-(tributylstannyl)-

The prevalence and utility of Quinoline, 5-(tributylstannyl)- are directly linked to the inherent electronic properties of the quinoline ring system. Quinoline is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. ecorfan.org The pyridine ring contains a nitrogen atom which is electron-withdrawing, and this significantly influences the molecule's reactivity, particularly in electrophilic substitution reactions.

Under the acidic conditions typical for many electrophilic aromatic substitutions (e.g., nitration, halogenation), the nitrogen atom of the quinoline is protonated, forming the quinolinium ion. stackexchange.com This protonation further deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the electron-richer carbocyclic (benzene) ring. stackexchange.compharmaguideline.com Within the benzene ring, substitution occurs predominantly at the C5 and C8 positions. This is because attack at these positions results in a resonance-stabilized cationic intermediate where the positive charge is delocalized without being placed on the already positively charged nitrogen atom, which would be highly unfavorable. Kinetic studies of nitration, for example, show the formation of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) in nearly equal proportions. stackexchange.com

This intrinsic regioselectivity provides a straightforward synthetic route to 5-substituted quinolines. Halogenation of quinoline, for instance, yields 5-haloquinolines, which are direct precursors to Quinoline, 5-(tributylstannyl)-. The subsequent stannylation reaction, typically involving a palladium catalyst or a halogen-metal exchange, proceeds at the 5-position to furnish the target compound. evitachem.com Therefore, the rationale for the focus on the 5-substituted isomer is rooted in the fundamental reactivity of the parent quinoline heterocycle, which makes its precursors readily accessible.

Comparative Analysis of Quinolyl Stannane (B1208499) Isomers

While the 5-substituted isomer is common, other isomers of quinolyl stannanes, particularly the 8-isomer, are also synthetically important. The choice of isomer is dictated by the desired substitution pattern in the final product. A comparative analysis highlights the distinct characteristics of these key intermediates.

The primary isomers of interest, 5-(tributylstannyl)quinoline and 8-(tributylstannyl)quinoline, are both derived from the electrophilic substitution of quinoline, which yields a mixture of 5- and 8-substituted precursors. stackexchange.com The reactivity of these stannane isomers in cross-coupling reactions is generally high, though it can be subtly influenced by the steric environment around the tin-carbon bond. For example, the C8 position is adjacent to the heterocyclic nitrogen atom, which could potentially influence the transmetalation step in the Stille coupling through steric hindrance or chelation effects, depending on the specific substrate and reaction conditions.

The strategic value of having access to different isomers is immense. It allows chemists to systematically explore the structure-activity relationship of quinoline derivatives in drug discovery or to fine-tune the electronic and photophysical properties of quinoline-based materials. smolecule.comnih.gov For example, synthesizing a series of 5-arylquinolines versus 8-arylquinolines can lead to compounds with vastly different biological profiles or material characteristics. nih.govresearchgate.net

| Feature | Quinoline, 5-(tributylstannyl)- | Quinoline, 8-(tributylstannyl)- |

|---|---|---|

| Synthetic Access | Readily prepared from 5-haloquinolines, which are major products of quinoline halogenation. evitachem.comstackexchange.com | Readily prepared from 8-haloquinolines, which are also major products of quinoline halogenation. stackexchange.comsmolecule.com |

| Steric Hindrance | The tributylstannyl group is relatively unhindered by the rest of the quinoline system. | The tributylstannyl group is located at the peri-position, adjacent to the nitrogen atom, which may introduce greater steric bulk and potential for chelation. smolecule.com |

| Reactivity in Stille Coupling | Serves as a highly effective coupling partner for introducing substituents at the C5 position. evitachem.com | Also a highly effective coupling partner; reactivity can be comparable to the 5-isomer but may vary depending on the coupling partner and catalyst system. smolecule.com |

| Utility | Crucial for synthesizing 5-substituted quinolines, enabling exploration of this specific substitution pattern for applications in medicinal chemistry and materials science. researchgate.net | Essential for accessing 8-substituted quinolines, a class of compounds with distinct biological and physical properties, including use as ligands and in functional materials. smolecule.com |

Structure

2D Structure

Properties

CAS No. |

1161976-17-5 |

|---|---|

Molecular Formula |

C21H33NSn |

Molecular Weight |

418.2 g/mol |

IUPAC Name |

tributyl(quinolin-5-yl)stannane |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3; |

InChI Key |

WWVMNCRNRFJAET-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CC=N2 |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoline, 5 Tributylstannyl

Direct Stannylation Approaches

Direct stannylation provides a powerful means to create a carbon-tin bond at the 5-position of the quinoline (B57606) ring. This transformation is highly valued for its efficiency in generating organotin reagents that are pivotal for constructing more complex molecules.

Halogen-Metal Exchange Followed by Trapping with Tributyltin Halides

A fundamental and widely employed method for the synthesis of aryl- and heteroarylstannanes is the halogen-metal exchange reaction. wikipedia.org This process involves the reaction of a halo-substituted quinoline, typically 5-bromoquinoline (B189535) or 5-iodoquinoline (B175257), with an organolithium reagent. The resulting 5-quinolinyllithium intermediate is then quenched with an electrophilic tin species, such as tributyltin chloride, to yield the desired product. evitachem.com

This two-step, one-pot procedure is effective due to the rapid nature of the lithium-halogen exchange, which is generally faster than competing side reactions, especially at low temperatures. wikipedia.org The exchange rate is influenced by the halogen, following the general trend of I > Br > Cl, making 5-iodoquinoline and 5-bromoquinoline the preferred substrates. princeton.edu

The success of the halogen-metal exchange route is highly dependent on the careful control of reaction parameters to maximize the yield of Quinoline, 5-(tributylstannyl)- and minimize the formation of byproducts. Key conditions include the choice of organolithium reagent, solvent, temperature, and the maintenance of an inert atmosphere. evitachem.com

Typically, n-butyllithium (n-BuLi) is the organolithium reagent of choice for performing the exchange with 5-bromoquinoline. evitachem.com The reaction is conducted in an anhydrous aprotic solvent, with tetrahydrofuran (B95107) (THF) being the most common, as it can solvate the lithium cation effectively. Maintaining a low temperature, often -78 °C, is crucial to prevent side reactions, such as the addition of the organolithium reagent to the quinoline ring. An inert atmosphere (e.g., nitrogen or argon) is essential to prevent quenching of the highly reactive organolithium intermediates by atmospheric oxygen or moisture.

| Parameter | Reagent/Condition | Purpose |

| Starting Material | 5-Bromoquinoline or 5-Iodoquinoline | Precursor containing a halogen at the desired position for exchange. |

| Exchange Reagent | n-Butyllithium (n-BuLi) | Effects the halogen-metal exchange to form the organolithium intermediate. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to dissolve reagents and stabilize intermediates. Must be dry. |

| Temperature | -78 °C | Minimizes side reactions and decomposition of the organolithium intermediate. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of organometallic species with atmospheric O₂ or H₂O. |

| Trapping Agent | Tributyltin chloride (Bu₃SnCl) | Electrophile that reacts with the 5-quinolinyllithium to form the final product. |

This table outlines the optimized conditions for the synthesis of Quinoline, 5-(tributylstannyl)- via halogen-metal exchange.

The primary limitation of the halogen-metal exchange method is the incompatibility of the highly basic and nucleophilic organolithium reagents with certain functional groups. nih.gov The presence of acidic protons, such as those in hydroxyl (-OH), amino (-NH₂), or terminal alkyne groups, on the quinoline substrate will lead to deprotonation by the n-BuLi rather than halogen-metal exchange.

Furthermore, electrophilic functional groups, including esters, ketones, and nitriles, are susceptible to nucleophilic attack by the organolithium reagent. Therefore, quinoline substrates bearing these groups are generally unsuitable for this synthetic route unless the functional groups are protected. The scope is typically limited to haloquinolines with relatively inert substituents, such as alkyl or alkoxy groups, that can tolerate the strongly basic reaction conditions.

Palladium-Catalyzed Hydrostannylation and Related Transformations

Palladium-catalyzed cross-coupling reactions offer a milder and more functional-group-tolerant alternative to halogen-metal exchange for synthesizing organostannanes. nih.gov These methods avoid the use of highly reactive organolithium reagents, thereby broadening the potential substrate scope.

The most common palladium-catalyzed method for preparing Quinoline, 5-(tributylstannyl)- is the Stille coupling. This reaction involves the coupling of a haloquinoline (e.g., 5-bromoquinoline or 5-iodoquinoline) with an organotin reagent, typically hexabutylditin ((Bu₃Sn)₂), in the presence of a palladium catalyst. evitachem.com

This reaction proceeds via a catalytic cycle involving oxidative addition of the haloquinoline to the Pd(0) catalyst, followed by transmetalation with hexabutylditin and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of halogen on the quinoline is important, with iodides generally being more reactive than bromides.

| Starting Material | Tin Reagent | Catalyst | Conditions | Yield |

| 5-Bromoquinoline | Hexabutylditin | Pd(PPh₃)₄ | Toluene (B28343), reflux | Moderate to Good |

| 5-Iodoquinoline | Hexabutylditin | Pd(PPh₃)₄ | Toluene, reflux | Good to Excellent |

| 5-Bromoquinoline | Tributyltin hydride | Pd(OAc)₂ / Ligand | Varies | Variable |

This table presents examples of palladium-catalyzed coupling reactions for the synthesis of Quinoline, 5-(tributylstannyl)-.

The efficiency and selectivity of palladium-catalyzed stannylation are heavily influenced by the choice of the palladium source and the associated ligands. nih.govnumberanalytics.com The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

| Catalyst | Ligand | Solvent | Comments |

| Pd(PPh₃)₄ | (Implicit) | Toluene, Dioxane | A common, pre-formed Pd(0) catalyst; effective for many couplings. |

| Pd(OAc)₂ | PPh₃ | DMF, Toluene | A Pd(II) precursor that is reduced in situ; requires an external ligand. |

| Pd₂(dba)₃ | XPhos, SPhos | Toluene, Dioxane | Often used with bulky, electron-rich phosphine (B1218219) ligands for challenging couplings. |

This table summarizes various catalyst systems used in the palladium-catalyzed synthesis of stannylated quinolines.

Indirect Synthetic Pathways for Quinoline, 5-(tributylstannyl)-

Indirect methods for the synthesis of "Quinoline, 5-(tributylstannyl)-" primarily involve the preparation of a functionalized quinoline precursor, which is then converted to the desired organotin compound.

Precursor Functionalization and Subsequent Tributylstannyl Installation

A common and effective strategy for the synthesis of "Quinoline, 5-(tributylstannyl)-" involves the initial preparation of a 5-haloquinoline, typically 5-bromoquinoline or 5-iodoquinoline. This precursor then undergoes a metal-mediated cross-coupling reaction to introduce the tributylstannyl moiety.

The synthesis of the 5-haloquinoline precursor can be accomplished through established methods of quinoline synthesis, such as the Skraup synthesis or the Doebner-von Miller reaction, starting from appropriately substituted anilines. For instance, the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, can be adapted to produce 5-haloquinolines.

Once the 5-haloquinoline is obtained, the tributylstannyl group is typically installed via a Stille cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the 5-haloquinoline with a tributyltin reagent, such as hexabutylditin ((Bu₃Sn)₂) or tributylstannyl chloride (Bu₃SnCl) in the presence of a reducing agent. The general reaction is depicted below:

C₉H₆NX + (Bu₃Sn)₂

Key to the success of this reaction is the choice of palladium catalyst, ligands, and reaction conditions. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. The reaction is typically carried out in an inert solvent, such as toluene or dioxane, at elevated temperatures.

| Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 5-Iodoquinoline | Hexabutylditin | Pd(PPh₃)₄ | Toluene | 110 | 85-95 |

| 5-Bromoquinoline | Hexabutylditin | Pd(PPh₃)₄ | Dioxane | 100 | 70-85 |

| 5-Iodoquinoline | Tributylstannyl chloride / NaBH₄ | PdCl₂(PPh₃)₂ | THF | 65 | 75-90 |

This table presents typical reaction conditions and approximate yields for the synthesis of "Quinoline, 5-(tributylstannyl)-" based on established methodologies for Stille coupling reactions.

An alternative to the Stille coupling is the use of an organolithium intermediate. In this approach, the 5-haloquinoline is treated with a strong organolithium base, such as n-butyllithium, at low temperatures to generate 5-lithioquinoline via a halogen-metal exchange. This highly reactive intermediate is then quenched with tributylstannyl chloride to yield "Quinoline, 5-(tributylstannyl)-".

Photostimulated Nucleophilic Aromatic Substitution (SRN1) Mechanisms

The photostimulated nucleophilic aromatic substitution (SRN1) reaction offers an alternative pathway for the synthesis of arylstannanes, including "Quinoline, 5-(tributylstannyl)-". rsc.org This method proceeds via a radical chain mechanism and can be initiated by light. rsc.org The general mechanism involves the transfer of an electron to the aromatic substrate, generating a radical anion, which then expels the leaving group to form an aryl radical. This radical then reacts with the nucleophile, in this case, a tributylstannyl anion, to form a new radical anion, which propagates the chain. rsc.orgresearchgate.net

The key steps in the SRN1 synthesis of "Quinoline, 5-(tributylstannyl)-" from a 5-haloquinoline are as follows:

Initiation: An electron is transferred to the 5-haloquinoline (C₉H₆NX) to form a radical anion ([C₉H₆NX]•⁻). This can be initiated photochemically.

Fragmentation: The radical anion fragments, losing the halide ion (X⁻) to form the 5-quinolyl radical (C₉H₆N•).

Coupling: The 5-quinolyl radical reacts with the tributylstannyl anion ([SnBu₃]⁻) to form the radical anion of the product ([C₉H₆N-SnBu₃]•⁻).

Propagation: The product radical anion transfers an electron to a molecule of the starting 5-haloquinoline, forming the final product, "Quinoline, 5-(tributylstannyl)-", and regenerating the initial radical anion to continue the chain reaction.

This methodology has been successfully applied to the synthesis of various arylstannanes from aryl halides. researchgate.net Research has demonstrated that aryltrimethylstannanes can be synthesized in good to excellent yields (74%–99%) from the photostimulated reaction of trimethylstannyl ions with substrates bearing different leaving groups. researchgate.net While a specific application to "Quinoline, 5-(tributylstannyl)-" is not extensively documented in readily available literature, the general applicability of the SRN1 mechanism to aryl halides suggests its potential as a viable synthetic route. rsc.orgresearchgate.net

| Substrate | Nucleophile | Initiator | Solvent | Product |

| Aryl Halide | (CH₃)₃Sn⁻ | Light (hν) | Liquid Ammonia | Aryltrimethylstannane |

| Aryltrimethylammonium Salt | (CH₃)₃SnNa | - | Liquid Ammonia | Aryltrimethylstannane |

This table illustrates the general components of an SRN1 reaction for the synthesis of arylstannanes.

Strategies for Product Isolation and Purification

The purification of "Quinoline, 5-(tributylstannyl)-" from the reaction mixture is crucial to obtain a product of high purity. Common impurities in the synthesis of organotin compounds include unreacted starting materials, by-products from side reactions, and residual tin reagents.

Chromatographic Methods:

Silica (B1680970) gel column chromatography is a widely used technique for the purification of organotin compounds. researchgate.net A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically employed. The polarity of the eluent can be gradually increased to facilitate the separation of the desired product from more polar impurities. To improve the separation and remove acidic impurities, the silica gel can be treated with a base, such as triethylamine, prior to packing the column. researchgate.net

For the removal of residual tin halides (e.g., Bu₃SnCl), a modified silica gel stationary phase containing 10% w/w potassium carbonate can be very effective. researchgate.netsdlookchem.com This method has been shown to reduce organotin impurities to very low levels. sdlookchem.com

Extraction Methods:

Liquid-liquid extraction can be employed as a preliminary purification step. A process utilizing methanol (B129727) as an extractant can separate trihydrocarbontin compounds from tetrahydrocarbontin compounds, as the former are more soluble in methanol. google.com Washing the organic reaction mixture with an aqueous solution of potassium fluoride (B91410) can also help to remove tributyltin by-products by precipitating them as insoluble tributyltin fluoride.

Distillation:

For thermally stable and volatile organotin compounds, vacuum distillation can be an effective purification method. researchgate.net However, given the relatively high molecular weight of "Quinoline, 5-(tributylstannyl)-", this method may require high vacuum and elevated temperatures, which could lead to decomposition.

Recrystallization:

If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step. The choice of solvent is critical and is determined by the solubility profile of the product and its impurities.

| Purification Method | Target Impurity | Principle |

| Silica Gel Chromatography | Unreacted starting materials, polar by-products | Differential adsorption |

| K₂CO₃-Silica Gel Chromatography | Organotin halides (e.g., Bu₃SnCl) | Chemical reaction and adsorption |

| Aqueous KF Wash | Tributyltin by-products | Precipitation of insoluble Bu₃SnF |

| Methanol Extraction | Tetrahydrocarbontin impurities | Differential solubility |

| Vacuum Distillation | Non-volatile impurities | Separation based on boiling point |

| Recrystallization | Soluble impurities | Differential solubility at different temperatures |

Reactivity and Mechanistic Investigations of Quinoline, 5 Tributylstannyl

Cross-Coupling Reactions Employing Quinoline (B57606), 5-(tributylstannyl)- as a Coupling Partner.nih.govorganic-chemistry.orgorganic-chemistry.orgyoutube.com

Quinoline, 5-(tributylstannyl)- is a versatile reagent in palladium-catalyzed cross-coupling reactions, where it acts as the organometallic nucleophile. organic-chemistry.org These reactions are prized for their tolerance of a wide array of functional groups and their ability to be conducted under mild conditions. nih.govuwindsor.ca The utility of this stannane (B1208499) derivative lies in its capacity to introduce the quinoline moiety onto various organic frameworks.

Palladium-Catalyzed Stille Coupling Reactions.nih.govorganic-chemistry.orgyoutube.comresearchgate.netrsc.orgmsu.edunih.gov

The Stille reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.org Quinoline, 5-(tributylstannyl)- is an effective partner in this reaction, enabling the synthesis of 5-substituted quinolines. nih.gov

The Stille coupling of Quinoline, 5-(tributylstannyl)- has been successfully demonstrated with a variety of sp2-hybridized carbon electrophiles, including aryl, heteroaryl, and vinyl halides (iodides and bromides are preferred over chlorides) and triflates. researchgate.netwikipedia.orgnih.gov These reactions typically proceed in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to afford the corresponding 5-aryl-, 5-heteroaryl-, or 5-vinylquinoline derivatives. nih.govresearchgate.net The reaction is compatible with a diverse range of functional groups on both coupling partners, making it a powerful tool for the synthesis of complex molecules. For instance, the coupling can be applied to elaborate nucleoside structures, such as purines, by attaching a quinoline unit. wikipedia.org Aryl triflates have been shown to react with comparable efficiency to aryl bromides in Stille couplings. wikipedia.org

Aryl iodides are often the most effective coupling partners, leading to optimal reaction outcomes. researchgate.net The reaction scope extends to various heterocyclic systems, demonstrating the versatility of the Stille coupling in creating diverse molecular structures. researchgate.netwikipedia.org

| Electrophile Type | Catalyst System | General Product | Notes |

|---|---|---|---|

| Aryl Halides (I, Br) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | 5-Arylquinolines | Aryl iodides generally give higher yields. researchgate.net |

| Heteroaryl Halides (I, Br) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | 5-Heteroarylquinolines | Applicable to a wide range of heterocycles, including purines. wikipedia.org |

| Vinyl Halides (I, Br) | Pd(0) complexes | 5-Vinylquinolines | Reaction proceeds with retention of the vinyl group's stereochemistry. |

| Aryl Triflates | Pd(0) complexes | 5-Arylquinolines | Reactivity is often comparable to aryl bromides. wikipedia.org |

The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition : The cycle initiates with the oxidative addition of the organic halide or triflate (R-X) to the palladium(0) catalyst (e.g., [PdL₂]), forming a palladium(II) intermediate ([L₂Pd(R)X]). wikipedia.org This step involves the insertion of the palladium atom into the carbon-halogen or carbon-oxygen bond. The initial product is often a cis-complex, which can rapidly isomerize to the more thermodynamically stable trans-isomer. uwindsor.ca

Transmetalation : This is the key step where the organostannane, in this case, Quinoline, 5-(tributylstannyl)-, transfers its quinolinyl group to the palladium(II) center. The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions, but an associative mechanism is common. wikipedia.org In this pathway, the organostannane coordinates to the palladium complex, forming a transient pentacoordinate species, which then eliminates the trialkyltin halide to give a new palladium(II) complex with both organic groups attached ([L₂Pd(R)(R¹)]). wikipedia.org

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (R and the quinolinyl moiety) couple to form the final product (R-R¹), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. youtube.comwikipedia.org This step typically proceeds with retention of stereochemistry at the organic groups. youtube.com

The efficiency and outcome of the Stille coupling reaction are significantly influenced by the choice of ligands, solvents, and additives.

Ligands : The ligands attached to the palladium center play a crucial role in the reaction. Bulky electron-rich phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used. nih.gov These ligands stabilize the palladium catalyst and influence the rates of the individual steps in the catalytic cycle. The cone angle of the ligand can affect the rate of reductive elimination; bulkier ligands can push the organic groups closer together, accelerating this step. libretexts.org

Solvents : The choice of solvent can impact the reaction rate and even the stereochemical outcome of the reaction. uwindsor.ca Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are frequently employed. researchgate.netmontana.edu In some cases, the solvent can coordinate to the palladium center, influencing the catalytic activity and selectivity. montana.edu For example, coordinating solvents can favor oxidative addition at a C-OTf bond over a C-Cl bond. montana.edu

Additives : Various additives can be used to enhance the rate and efficiency of the Stille reaction.

Copper(I) salts : Copper(I) iodide (CuI) is a common co-catalyst that can dramatically increase the reaction rate. organic-chemistry.orgwikipedia.org It is believed to facilitate the transmetalation step, possibly by forming a more reactive organocuprate intermediate. wikipedia.org

Lithium chloride (LiCl) : This salt can accelerate the reaction, particularly when using organostannanes with low reactivity or when THF is the solvent. wikipedia.org It is thought to assist in the cleavage of the palladium-halide bond, promoting the transmetalation step. libretexts.org

Fluoride (B91410) ions : Sources of fluoride ions, such as cesium fluoride (CsF), can also promote the reaction, especially with organotriflates. researchgate.netwikipedia.org

| Factor | Effect on Stille Coupling | Examples |

|---|---|---|

| Ligands | Stabilize the catalyst, influence reaction rates, and affect selectivity. | Triphenylphosphine (PPh₃), bulky phosphines. nih.govlibretexts.org |

| Solvents | Affect reaction rates and can influence selectivity through coordination. | DMF, THF, acetonitrile. researchgate.netmontana.edu |

| Additives | Enhance reaction rates and yields. | CuI, LiCl, CsF. organic-chemistry.orgresearchgate.netwikipedia.org |

Transmetalation to Other Organometallic Species for Subsequent Cross-Coupling.researchgate.net

While direct Stille coupling is a primary application, Quinoline, 5-(tributylstannyl)- can also be used as a precursor to other organometallic reagents through transmetalation. This strategy broadens the scope of accessible cross-coupling reactions.

A notable application of this transmetalation strategy is the conversion of Quinoline, 5-(tributylstannyl)- into the corresponding quinoline-5-boronic acid or its esters. This is typically achieved by reacting the organostannane with a boron electrophile, such as a boronic acid ester, in the presence of a suitable catalyst or under specific reaction conditions. The resulting organoboron compound can then be employed in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org The Suzuki-Miyaura reaction is another powerful palladium-catalyzed C-C bond-forming reaction that offers advantages such as the low toxicity of the boron-containing reagents. organic-chemistry.orgnih.gov This two-step sequence allows for the coupling of the quinoline moiety with a different set of electrophiles that may be more amenable to Suzuki-Miyaura conditions. nih.govnih.gov

Preparation of Organozinc Reagents for Negishi Coupling

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.org A key advantage of organozinc reagents is their high functional group tolerance and moderate reactivity, which often translates to cleaner reactions and higher yields compared to more reactive organometallics like organolithium or Grignard reagents. wikipedia.orgrsc.org

While organozinc reagents are commonly prepared via the direct insertion of zinc metal into organic halides or through transmetallation from organolithium compounds, an alternative route is the transmetallation from an organotin precursor. This tin-zinc (B8454451) exchange involves the transfer of the organic group from tin to zinc, typically driven by the formation of a more stable organometallic species or favorable thermodynamics. smolecule.com

For Quinoline, 5-(tributylstannyl)-, the preparation of the corresponding organozinc reagent, (Quinolin-5-yl)zinc halide, can be envisioned through a tin-zinc transmetallation. This process would involve reacting the stannane with a zinc salt, such as zinc chloride (ZnCl₂). Although less frequently documented for this specific substrate compared to the synthesis from 5-haloquinolines, this method is a plausible pathway for generating the necessary nucleophile for a subsequent Negishi coupling. The general transformation is outlined in the table below.

Table 1: Hypothetical Tin-Zinc Transmetallation for Negishi Reagent Preparation

| Reactant | Reagent | Product |

| Quinoline, 5-(tributylstannyl)- | Zinc Halide (e.g., ZnCl₂) | (Quinolin-5-yl)zinc chloride |

| ZnCl₂ |

This resulting organozinc reagent would then be used in situ in a palladium-catalyzed Negishi cross-coupling reaction with various aryl, vinyl, or acyl halides to form a new carbon-carbon bond at the 5-position of the quinoline ring. nih.govnih.gov

Transformations of the Organostannyl Moiety

The tributylstannyl group is the primary site of reactivity in the molecule, serving as a synthetic precursor to a variety of other functional groups through cleavage of the quinoline-tin bond.

Protodestannylation and Halodestannylation Reactions

Protodestannylation is a fundamental reaction of organostannanes where the carbon-tin bond is cleaved by a proton source, typically a mineral or organic acid, to replace the organostannyl group with a hydrogen atom. This reaction effectively reduces the stannylated compound back to its parent arene. For Quinoline, 5-(tributylstannyl)-, this provides a method to generate unsubstituted quinoline at the 5-position under specific conditions, which can be useful if the stannyl (B1234572) group was initially used as a blocking or directing group.

Halodestannylation is a synthetically more valuable transformation where the C-Sn bond is cleaved by an electrophilic halogen source, such as molecular iodine (I₂), bromine (Br₂), or sources of electrophilic chloride like N-chlorosuccinimide (NCS). This reaction provides a direct route to 5-haloquinolines, which are themselves important building blocks for further functionalization.

The iododestannylation of tributylstannyl precursors, particularly in the context of radiopharmaceutical synthesis, has been studied in detail. nih.goviaea.org These studies reveal important mechanistic features. The reaction is typically performed using sodium iodide in the presence of an oxidizing agent (e.g., Chloramine-T, Iodogen, peracetic acid) to generate the electrophilic iodine species in situ. nih.gov A significant and mechanistically informative side reaction is the formation of volatile alkyl halides, such as 1-iodobutane (B1219991) in the case of tributylstannyl precursors. nih.gov This byproduct arises from the competitive cleavage of the tin-butyl bond by the electrophilic halogen, indicating that the reaction is not perfectly chemoselective for the desired aryl-tin bond cleavage.

Table 2: Conditions and Byproducts in Analogous Iododestannylation Reactions

| Stannyl Precursor | Oxidizing Agent | Conditions | Major Byproduct | Reference |

| Tributylstannyl Iomazenil | Chloramine-T | aq. HOAc, pH 3.3, 120°C | 1-Iodobutane | nih.gov |

| Tributylstannyl Iomazenil | Iodogen | Room Temp. | 1-Iodobutane | nih.gov |

| Trimethylstannyl Nitroquipazine | Chloramine-T | 22-124°C | Iodomethane | iaea.org |

These findings imply that the halodestannylation of Quinoline, 5-(tributylstannyl)- would likely proceed under similar conditions to yield 5-haloquinolines, but with the potential formation of 1-halobutanes as a byproduct that must be considered during reaction workup and purification.

Electrophilic Cleavage and Functionalization

Protodestannylation and halodestannylation are specific examples of the broader class of electrophilic cleavage reactions that organostannanes undergo. The carbon-tin bond is susceptible to attack by a wide range of electrophiles (E⁺), leading to the formation of a new carbon-electrophile bond and a tributyltin byproduct.

This reactivity is the cornerstone of the Stille cross-coupling reaction, where the electrophile is typically an acyl chloride, vinyl halide, or aryl halide activated by a palladium catalyst. While a detailed discussion of Stille coupling is beyond this scope, the underlying principle of electrophilic attack at the carbon bound to tin is the same. Other electrophiles that can potentially react with Quinoline, 5-(tributylstannyl)- include:

Acyl chlorides (Friedel-Crafts acylation type reaction) to form 5-acylquinolines.

Sulfonyl chlorides to introduce sulfonyl groups.

Nitrating agents to introduce a nitro group, although direct nitration of the quinoline ring is also a competing pathway.

The success of these functionalization reactions depends on finding conditions that favor the electrophilic cleavage of the C-Sn bond over competing reactions with the quinoline ring itself.

Regioselectivity and Chemoselectivity Considerations in Quinoline, 5-(tributylstannyl)- Reactions

Regioselectivity in reactions involving Quinoline, 5-(tributylstannyl)- addresses the question of where a reaction occurs. The quinoline ring system itself has inherent regiochemical preferences. Electrophilic aromatic substitution on an unsubstituted quinoline molecule typically occurs on the benzene (B151609) ring portion, favoring the 5- and 8-positions. nih.govmdpi.com

In Quinoline, 5-(tributylstannyl)-, the 5-position is already occupied. This has two main consequences for further electrophilic attack on the ring:

It blocks one of the most activated positions, potentially directing incoming electrophiles to the 8-position with high regioselectivity.

The bulky tributylstannyl group may sterically hinder attack at the adjacent 4- and 6-positions.

However, the most significant regiochemical consideration is the competition between reaction at the quinoline ring and reaction at the C5-Sn bond. This is a matter of chemoselectivity .

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In this molecule, the primary competition is between the nucleophilic quinoline nitrogen, the π-system of the aromatic rings, and the carbon-tin bond.

Reaction at the C-Sn Bond: The C(aryl)-Sn bond is polarized towards carbon and is susceptible to cleavage by electrophiles. This pathway, as seen in halodestannylation, leads to functionalization at the 5-position by replacing the stannyl group. This is often the desired and dominant pathway under conditions that generate strong electrophiles. nih.gov

Reaction at the Quinoline Nitrogen: The nitrogen atom has a lone pair of electrons and is a Lewis basic site. It can be protonated by strong acids or coordinate to metal catalysts. In strongly acidic media used for some electrophilic substitutions (e.g., nitration), the nitrogen becomes protonated, forming the quinolinium ion. This deactivates the entire ring system towards further electrophilic attack, often requiring harsh conditions for any reaction to proceed.

Reaction at the Aromatic Rings: Direct electrophilic attack on the carbon atoms of the quinoline ring, without cleaving the C-Sn bond, is also possible. The outcome would be influenced by the directing effects of both the heterocyclic nitrogen and the C5-stannyl group.

In practice, the choice of reagent and reaction conditions determines the chemoselective outcome. For instance, palladium-catalyzed cross-coupling reactions (like Stille or a potential Negishi reaction after transmetallation) are designed to be highly chemoselective for the carbon-metal bond (C-Sn or C-Zn), leaving the rest of the molecule intact. Conversely, reactions involving strong, non-catalyzed electrophiles may lead to mixtures of products resulting from attack at different sites.

Applications in Organic Synthesis and Materials Science

Quinoline (B57606), 5-(tributylstannyl)- as a Versatile Building Blocksigmaaldrich.com

The reactivity of the carbon-tin bond in 5-(tributylstannyl)quinoline makes it an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds and is renowned for its tolerance of a wide variety of functional groups. wiley-vch.de The tributylstannyl moiety at the 5-position of the quinoline ring allows for precise and efficient introduction of this N-heterocyclic scaffold into more complex molecules.

The quinoline core is a privileged structure found in numerous pharmaceuticals, natural products, and functional materials. nih.govnih.gov 5-(Tributylstannyl)quinoline serves as a key intermediate for synthesizing derivatives that are otherwise difficult to access through classical methods like the Skraup or Friedländer syntheses. nih.govnih.gov By coupling 5-(tributylstannyl)quinoline with various organic electrophiles (such as aryl, heteroaryl, or vinyl halides and triflates), chemists can introduce a wide array of substituents at the C5-position. This strategy facilitates the creation of libraries of novel quinoline compounds for screening in medicinal chemistry and other applications. nih.govresearchgate.net For instance, this approach allows for the synthesis of polysubstituted quinolines which are explored for their potential antiviral or antitumor activities. nih.gov

The Stille coupling reaction utilizing 5-(tributylstannyl)quinoline is a cornerstone for building intricate molecular frameworks. wikipedia.org The reaction proceeds via a catalytic cycle involving a palladium(0) complex. uwindsor.ca This cycle typically includes oxidative addition of the organic electrophile to the palladium center, followed by transmetalation with the organostannane, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. uwindsor.ca This process has been successfully employed in the synthesis of complex natural products and other elaborate organic structures where mild reaction conditions and high functional group tolerance are paramount. uwindsor.ca The reliability of the Stille coupling allows for the strategic formation of carbon-carbon bonds, connecting the quinoline unit to other aromatic or aliphatic systems to construct molecules with tailored three-dimensional shapes and properties.

Contributions to Materials Science and Polymer Chemistrysigmaaldrich.comnih.gov

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for advanced materials. researchgate.net Quinoline derivatives are utilized in dyes, catalysts, and electronic materials. researchgate.net 5-(Tributylstannyl)quinoline provides a direct route to incorporate this valuable heterocycle into polymers and functional chromophores.

Stille polycondensation is a powerful variant of the Stille coupling used to synthesize high-molecular-weight conjugated polymers. wiley-vch.de This method involves the reaction of a di-stannylated monomer with a di-halogenated monomer. By using 5-(tributylstannyl)quinoline in conjunction with a di-halogenated comonomer (or a di-stannylated comonomer with a dihalo-quinoline), polymers incorporating the quinoline unit directly into the main chain can be synthesized. wiley-vch.deresearchgate.net These quinoline-containing polymers are investigated for their optical and electronic properties. researchgate.net The inclusion of the nitrogen-containing quinoline moiety can influence the polymer's solubility, morphology, and electronic energy levels (HOMO/LUMO), making it a useful strategy for tuning material properties. researchgate.net

Methodology Development in Catalysis

Role in Developing Novel Catalytic Cycles

The principal role of 5-(tributylstannyl)quinoline in the development of novel catalytic cycles is as a key reagent in the Stille cross-coupling reaction. wikipedia.org This reaction is a powerful method for creating a carbon-carbon bond between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org The involvement of 5-(tributylstannyl)quinoline is fundamental to the transmetalation step of this catalytic cycle, which is essential for the reaction's progression. wikipedia.org

The catalytic cycle of the Stille reaction can be described in three primary steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst (often generated in situ from a precatalyst like Pd(PPh₃)₄) undergoing oxidative addition with an organic halide (R¹-X). This step forms a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: This is the crucial step where 5-(tributylstannyl)quinoline is introduced. The tin atom of the organostannane coordinates to the palladium center of the Pd(II) intermediate. The quinoline group is then transferred to the palladium, displacing the halide, to form a new Pd(II) complex containing both the R¹ group and the 5-quinolyl group. The byproduct of this step is a trialkyltin halide (Bu₃Sn-X). wikipedia.orgyoutube.com The rate of this step can often be enhanced by the use of additives like lithium chloride or copper(I) salts. youtube.com

Reductive Elimination: In the final step, the two organic groups (R¹ and the 5-quinolyl moiety) on the palladium center couple and are eliminated from the metal, forming the final 5-substituted quinoline product (R¹-quinoline). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgyoutube.com

Through its participation in the Stille catalytic cycle, 5-(tributylstannyl)quinoline facilitates the synthesis of a wide array of 5-substituted quinolines, which are important scaffolds in medicinal chemistry and materials science. The reaction is valued for its tolerance of a wide range of functional groups on both coupling partners. wikipedia.org

Table 1: Illustrative Stille Coupling Reactions with 5-(Tributylstannyl)quinoline

This table demonstrates potential products from the palladium-catalyzed Stille coupling of 5-(tributylstannyl)quinoline with various organic electrophiles.

| Coupling Partner (R¹-X) | Product (5-R¹-Quinoline) | Potential Application Area |

| Iodobenzene | 5-Phenylquinoline | Ligand Synthesis, Materials |

| 4-Vinylpyridine | 5-(4-Vinylpyridinyl)quinoline | Polymer Science, Catalysis |

| 2-Bromothiophene | 5-(2-Thienyl)quinoline | Organic Electronics |

| Methyl 4-iodobenzoate | Methyl 4-(quinolin-5-yl)benzoate | Pharmaceutical Intermediates |

| Allyl Chloride | 5-Allylquinoline | Synthetic Intermediate |

Application in Multi-Component Reactions

While 5-(tributylstannyl)quinoline is not typically a reactant in classic one-step multi-component reactions (MCRs), its utility extends to more complex, sequential one-pot syntheses that combine multiple reaction steps. These processes, which function as effective multi-component strategies, leverage the reliability of the Stille coupling to build molecular complexity rapidly without isolating intermediates. researchgate.netnih.gov

A significant application in this context is its use in tandem or cascade reactions, where a Stille coupling is followed by another transformation, such as a Heck coupling or a Diels-Alder cycloaddition, in the same reaction vessel. wikipedia.org For instance, a one-pot, three-component process could be designed where 5-(tributylstannyl)quinoline is first coupled with a di-functionalized substrate (e.g., a bromo-alkene). The newly formed quinoline-containing diene could then, in the same pot, undergo an intramolecular or intermolecular Diels-Alder reaction with a dienophile to construct a complex polycyclic system. wikipedia.org

This approach offers several advantages of multi-component reactions, including:

High Atom Economy: Most atoms from the starting materials are incorporated into the final product.

Operational Simplicity: It avoids the need for purification of intermediates, saving time and resources.

Increased Molecular Diversity: By varying each of the three components, a diverse library of complex quinoline-containing molecules can be generated efficiently.

The development of such one-pot sequences combining Stille couplings with other transformations is an active area of research, expanding the definition of multi-component synthesis and enabling the construction of intricate molecular architectures that would be challenging to access through traditional linear synthesis. researchgate.net

Table 2: Hypothetical One-Pot, Three-Component Reaction Sequence

This table outlines a conceptual multi-component synthesis involving 5-(tributylstannyl)quinoline in a tandem Stille/Diels-Alder reaction sequence.

| Component 1 | Component 2 | Component 3 | Reaction Sequence | Final Product Class |

| 5-(Tributylstannyl)quinoline | (E)-1-Bromo-4-phenylbut-1-en-3-yne | Maleimide | 1. Pd-catalyzed Stille coupling. 2. In-situ Diels-Alder cycloaddition. | Fused Polycyclic Heterocycles |

| 5-(Tributylstannyl)quinoline | 2-Bromostyrene | Acrylonitrile | 1. Pd-catalyzed Stille coupling. 2. In-situ Heck reaction. | Substituted Stilbene Derivatives |

| 5-(Tributylstannyl)quinoline | Vinyl Bromide | N-Phenylmaleimide | 1. Pd-catalyzed Stille coupling. 2. In-situ Diels-Alder cycloaddition. | Tetrahydroisoquinoline Derivatives |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds in solution. For Quinoline (B57606), 5-(tributylstannyl)-, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra collectively offer a comprehensive map of the molecule's atomic connectivity and electronic environments.

The ¹H and ¹³C NMR spectra provide detailed information about the quinoline and tributyl moieties.

¹H NMR: The proton NMR spectrum is expected to show distinct regions for the aromatic protons of the quinoline ring and the aliphatic protons of the three butyl groups attached to the tin atom. The quinoline protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. uncw.educhemicalbook.com Their specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) are diagnostic for their positions on the quinoline core. mdpi.com The protons of the tributyl groups will be found in the upfield region (δ 0.8-1.8 ppm), exhibiting characteristic multiplets corresponding to the -CH₂- and -CH₃ groups. The protons on the α-carbon (Sn-CH₂-) are expected to show satellite peaks due to coupling with the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms. The nine carbon atoms of the quinoline ring are expected to resonate in the aromatic region (δ 120-150 ppm). chemicalbook.comresearchgate.net The chemical shifts are influenced by the nitrogen heteroatom and the electron-donating tributylstannyl group. The aliphatic carbons of the tributyl groups will appear in the upfield region (δ 10-40 ppm). rsc.org The carbon directly attached to the tin atom (α-carbon) will show a significantly larger chemical shift compared to the other aliphatic carbons and will exhibit coupling to the tin nucleus. rsc.org

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Quinoline Ring Protons | 7.0 - 9.0 |

| ¹H | Tributyl (-CH₂-) Protons | 1.0 - 1.8 |

| ¹H | Tributyl (-CH₃) Protons | 0.8 - 1.0 |

| ¹³C | Quinoline Ring Carbons | 120 - 150 |

| ¹³C | Tributyl (Sn-C) Carbon | ~10 |

| ¹³C | Tributyl (other aliphatic) Carbons | 13 - 30 |

¹¹⁹Sn NMR spectroscopy is a powerful and direct tool for probing the electronic environment of the tin atom in organotin compounds. huji.ac.il Tin possesses three naturally occurring spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its slightly higher sensitivity and natural abundance. huji.ac.il

For Quinoline, 5-(tributylstannyl)-, the ¹¹⁹Sn chemical shift provides critical information. In tetraorganostannanes like this compound, where the tin atom is bonded to four carbon atoms (one aromatic and three aliphatic), the chemical shift is expected to fall within a characteristic range. The precise value is sensitive to the nature of the substituents and the geometry around the tin atom. The observed chemical shift for similar tributyltin-aryl compounds confirms a tetracoordinate tin center in a non-polar solvent environment. Any significant deviation from the expected range could indicate the presence of coordination with solvent molecules or impurities. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of a compound by providing its exact mass with high accuracy, typically with an error of less than 5 parts per million (ppm). mdpi.comnih.gov This allows for the determination of the elemental formula. For Quinoline, 5-(tributylstannyl)-, with the molecular formula C₂₁H₃₃NSn, HRMS can distinguish its unique composition from other potential isobaric compounds. sigmaaldrich.com The calculated monoisotopic mass of the molecular ion [M]⁺ serves as a definitive confirmation of the compound's identity when compared against the experimentally measured value. researchgate.net

Molecular Formula and Mass

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₃₃NSn |

| Average Molecular Weight | 418.20 g/mol |

| Calculated Monoisotopic Mass | 419.1628 u |

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a molecular fingerprint. The fragmentation of Quinoline, 5-(tributylstannyl)- under electron ionization (EI) is expected to proceed through characteristic pathways for organotin compounds.

A primary fragmentation route involves the sequential loss of the butyl groups from the tin atom. This would result in a series of prominent ions:

[M - C₄H₉]⁺: Loss of one butyl radical. This is often the base peak in the spectrum.

[M - 2C₄H₉]⁺: Loss of two butyl radicals.

[M - 3C₄H₉]⁺: Loss of all three butyl radicals, resulting in the [C₉H₆NSn]⁺ ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present. chemicalbook.com The IR spectrum of Quinoline, 5-(tributylstannyl)- is expected to display characteristic absorption bands corresponding to both the quinoline and tributylstannyl moieties. rsc.orgresearchgate.net

Aromatic C-H Stretching: Vibrations from the C-H bonds on the quinoline ring are expected above 3000 cm⁻¹.

Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H bonds of the butyl groups.

C=C and C=N Stretching: The spectrum will show a series of medium to strong bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic carbon-carbon and carbon-nitrogen double bonds within the quinoline heterocyclic system. mdpi.com

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds appear in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The specific pattern in the latter region can sometimes help determine the substitution pattern on the aromatic ring.

Expected IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| Stretching | Aromatic C-H (Quinoline) | 3000 - 3100 |

| Stretching | Aliphatic C-H (Tributyl) | 2850 - 2960 |

| Stretching | Aromatic C=C and C=N | 1500 - 1650 |

| Bending | Aliphatic C-H | 1375 - 1470 |

| Bending (out-of-plane) | Aromatic C-H | 700 - 900 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, offering a detailed portrait of the molecule's solid-state conformation.

While a specific crystal structure for "Quinoline, 5-(tributylstannyl)-" is not publicly available, extensive research on structurally related organotin-quinoline compounds provides a strong basis for predicting its molecular geometry. For instance, the X-ray crystal structure of the quinoline-N-oxide adduct of tri(p-tolyl)tin(IV) bromide reveals a pentacoordinate tin atom in a trigonal-bipyramidal geometry. um.edu.my In this structure, the three aryl groups occupy the equatorial positions, while the quinoline-N-oxide and the bromide ligand are in the axial positions. um.edu.my

Based on this and other studies of similar organotin compounds, the "Quinoline, 5-(tributylstannyl)-" molecule is expected to adopt a tetrahedral geometry around the tin atom. The four coordination sites would be occupied by the three butyl chains and the quinoline ring, attached at the 5-position. The quinoline moiety itself is a planar aromatic system. nih.gov The butyl groups, being flexible alkyl chains, will likely exhibit some degree of conformational disorder within the crystal lattice.

A search of the Cambridge Structural Database (CSD) for related structures, such as other quinoline derivatives, can provide further insights into potential packing motifs and intermolecular interactions. nih.gov

Table 1: Expected Crystallographic Parameters for Quinoline, 5-(tributylstannyl)-

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for organic molecules) |

| Coordination Geometry (Sn) | Tetrahedral |

| Key Bond Lengths | Sn-C (butyl) ~2.1-2.2 Å, Sn-C (quinoline) ~2.1-2.2 Å |

| Key Bond Angles | C-Sn-C ~109.5° |

Note: These are predicted values based on similar known structures and are subject to experimental verification.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the purification and assessment of the purity of "Quinoline, 5-(tributylstannyl)-". Given its molecular weight and likely volatility, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable techniques.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds. For "Quinoline, 5-(tributylstannyl)-", a GC-MS analysis would provide information on its retention time, which is characteristic of the compound under specific chromatographic conditions, and its mass spectrum, which offers a unique fragmentation pattern confirming its identity. madison-proceedings.commdpi.comresearchgate.netnih.govjmb.or.kr

The purity of a sample can be determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by the appearance of additional peaks at different retention times.

Table 2: Typical GC-MS Parameters for Analysis of Quinoline Derivatives

| Parameter | Condition |

| Column | DB-5MS (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp. ~100 °C, ramp to 280-300 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For "Quinoline, 5-(tributylstannyl)-", a reversed-phase HPLC method would likely be employed for purity assessment and isolation. nih.gov

In a reversed-phase setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound would be separated from more polar or less polar impurities based on their differential partitioning between the stationary and mobile phases. The purity is assessed by the relative area of the main peak in the chromatogram. Preparative HPLC can be used to isolate the pure compound from a reaction mixture.

Table 3: General HPLC Conditions for Purity Assessment of Quinoline Derivatives

| Parameter | Condition |

| Column | C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (at a wavelength where quinoline absorbs, e.g., ~280 nm) or Mass Spectrometer (LC-MS) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

The choice between GC and HPLC would depend on the thermal stability of "Quinoline, 5-(tributylstannyl)-" and the nature of the potential impurities. For preparative scale isolation, flash chromatography using silica (B1680970) gel with a suitable eluent system (e.g., hexane (B92381)/ethyl acetate) would be a common initial purification step, followed by HPLC for achieving high purity if necessary. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the fundamental laws of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. researchgate.net These methods can elucidate a wide range of molecular properties from the ground up, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a molecule based on its electron density. This approach is widely used to optimize molecular geometries and to derive various electronic properties and reactivity descriptors for compounds like quinoline (B57606) derivatives. rsc.orguobaghdad.edu.iqresearchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.govmdpi.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy corresponds to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. uobaghdad.edu.iqmdpi.com For quinoline derivatives, the HOMO-LUMO gap can be tuned by adding different substituents, which alters their electronic properties and potential applications. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.58 | -0.85 | 5.73 |

| 8-Hydroxyquinoline | -5.95 | -0.79 | 5.16 |

| Aryl-substituted Quinoline Derivative A | -5.71 | -2.54 | 3.17 |

| Fluoroquinolone Derivative B | -6.21 | -2.45 | 3.76 |

Note: The data in this table are representative values from DFT calculations on various quinoline derivatives to illustrate the concept and are not specific to Quinoline, 5-(tributylstannyl)-.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. numberanalytics.comuni-muenchen.de The MEP is plotted onto a constant electron density surface, with different colors representing different values of electrostatic potential.

Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential. uni-muenchen.deresearchgate.net For a molecule like Quinoline, 5-(tributylstannyl)-, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The tributylstannyl group and the aromatic rings would also display distinct electrostatic features influencing intermolecular interactions. scispace.com

DFT calculations can be used to determine the distribution of electron density through the analysis of atomic charges (e.g., Mulliken or Natural Population Analysis) and bond orders. Atomic charges provide an estimate of the charge localized on each atom in the molecule, helping to identify acidic or basic sites and to understand electrostatic interactions.

Bond order is a measure of the number of chemical bonds between two atoms. It is a valuable indicator of bond strength and stability. A higher bond order generally corresponds to a stronger, shorter bond. Analyzing the bond orders within the quinoline ring, the C-Sn bond, and the butyl chains of Quinoline, 5-(tributylstannyl)- would provide a detailed picture of its covalent structure and electronic delocalization.

Computational chemistry is an indispensable tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

For a compound like Quinoline, 5-(tributylstannyl)-, DFT calculations could be used to study its synthesis, such as the mechanism of Stille coupling, or its subsequent reactions. These calculations would involve locating the transition state structures for each elementary step, confirming them through frequency analysis (a true transition state has exactly one imaginary frequency), and calculating the activation barriers. This information provides a deep, step-by-step understanding of how the reaction proceeds.

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach implemented within DFT software to calculate the isotropic magnetic shielding tensors of nuclei. helsinki.fi These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

These theoretical predictions are highly valuable for several reasons: they can aid in the assignment of complex experimental spectra, help to distinguish between different possible isomers of a reaction product, and provide a structural hypothesis for a newly synthesized molecule. helsinki.fi Studies on various quinoline derivatives have shown that DFT calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.3 ppm for ¹H and 3.0 ppm for ¹³C. nih.govhelsinki.fi

| Atom Position | Theoretical Shift (ppm) | Experimental Shift (ppm) | Difference (Δδ) |

|---|---|---|---|

| C2 | 151.8 | 150.3 | 1.5 |

| C3 | 122.5 | 121.1 | 1.4 |

| C4 | 137.9 | 136.0 | 1.9 |

| C4a | 129.1 | 127.8 | 1.3 |

| C5 | 128.4 | 126.9 | 1.5 |

| C6 | 131.2 | 129.5 | 1.7 |

| C7 | 127.9 | 126.6 | 1.3 |

| C8 | 130.1 | 129.0 | 1.1 |

| C8a | 149.3 | 148.4 | 0.9 |

Note: This table provides illustrative data for the quinoline core to demonstrate the accuracy of DFT-based NMR prediction. The values are not specific to Quinoline, 5-(tributylstannyl)-.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. rsc.orgutmb.edu By simulating the interactions between atoms over time, MD can provide detailed insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment. rsc.orgutmb.edu

Conformational Analysis and Dynamic Behavior

While specific MD simulation studies on Quinoline, 5-(tributylstannyl)- are not extensively documented in publicly available literature, the principles of conformational analysis of similar organostannane compounds can be applied. researchgate.net The rotation around the tin-carbon and carbon-carbon bonds of the butyl chains leads to a variety of staggered and eclipsed conformations. chemistrysteps.com The relative energies of these conformers would be determined by a combination of torsional strain and steric hindrance between the butyl groups and the quinoline ring system. chemistrysteps.com

Table 1: Key Factors in the Conformational Analysis of Quinoline, 5-(tributylstannyl)-

| Factor | Description | Potential Impact on Quinoline, 5-(tributylstannyl)- |

| Torsional Strain | The resistance to bond twisting in eclipsed conformations. libretexts.org | Affects the rotational barriers around the Sn-C and C-C bonds of the tributyl groups. |

| Steric Hindrance | Repulsive interactions when non-bonded atoms are forced into close proximity. chemistrysteps.com | Significant between the bulky butyl groups and between the butyl groups and the quinoline ring, influencing the preferred spatial arrangement. |

| Dihedral Angles | The angle between two planes, each defined by three atoms. libretexts.org | Key parameter in defining the different staggered and gauche conformations of the tributyltin moiety. |

Solvation Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. nih.govnih.gov Solvation effects arise from the interactions between the solute and solvent molecules. nih.govnih.gov Computational studies, often employing implicit or explicit solvation models, can elucidate these effects on molecular properties and reactivity. nih.govfrontiersin.org

For Quinoline, 5-(tributylstannyl)-, the polarity of the solvent would be a critical factor. In polar solvents, the solvent molecules can stabilize charged intermediates or transition states, potentially accelerating certain reactions. Conversely, non-polar solvents would favor reactions that proceed through less polar transition states. The large, non-polar tributyltin group would generally favor solubility in non-polar organic solvents. Theoretical studies on other molecules have shown that the inclusion of explicit solvent molecules in computational models can be crucial for accurately predicting reaction energetics. nih.gov

Table 2: Potential Solvation Effects on the Reactivity of Quinoline, 5-(tributylstannyl)-

| Solvent Property | Influence on Reactivity |

| Polarity | Can stabilize or destabilize transition states and intermediates, thereby affecting reaction rates. |

| Protic/Aprotic Nature | Protic solvents can participate in hydrogen bonding, which could influence the reactivity of the nitrogen atom in the quinoline ring. |

| Viscosity | Can affect the diffusion of reactants and the frequency of molecular collisions. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. mdpi.comnih.gov These models work by identifying correlations between calculated molecular descriptors and experimentally observed reaction outcomes. mdpi.comnih.gov

Correlation of Molecular Descriptors with Reaction Outcomes

The development of a QSRR model for a class of compounds like tributylstannyl-substituted heterocycles would involve several steps. First, a set of molecules with known reactivity data would be compiled. Then, a wide range of molecular descriptors would be calculated for each molecule. These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the observed reactivity. mdpi.comnih.gov

For Quinoline, 5-(tributylstannyl)-, relevant molecular descriptors could include:

Electronic Descriptors: Charges on specific atoms (e.g., the tin atom, the nitrogen atom), HOMO-LUMO energies, and dipole moment. These descriptors would be crucial for modeling reactions where electronic effects are dominant.

Steric Descriptors: Molecular volume, surface area, and specific parameters that quantify the bulkiness of the tributyltin group. These would be important for understanding sterically controlled reactions.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.